Distinct Lipophilicity Profile vs. (1S,5S) Diastereomer (CAS 685088-18-0)
The (1R,5S) isomer exhibits a computed XLogP3-AA of 4.6, distinctly higher than the 4.0151 LogP reported for the (1S,5S) diastereomer (CAS 685088-18-0) [1]. This demonstrates that the relative orientation of the nitrogen and ethyl substituents on the cyclohexane ring influences overall hydrophobicity, a key parameter for predicting passive membrane permeability and non-specific binding.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.6 (XLogP3-AA) |
| Comparator Or Baseline | 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine: LogP 4.0151 |
| Quantified Difference | ΔLogP ≈ 0.6 (Target more lipophilic) |
| Conditions | In silico computation; XLogP3-AA (PubChem) vs. Chemsrc reported LogP. Direct experimental logD7.4 comparison data are not publicly available. |
Why This Matters
A difference of 0.6 LogP units can translate to a ~4-fold difference in partition coefficient, significantly impacting a compound's distribution in cell-based assays or in vivo models, making the choice of isomer critical for consistent biological results.
- [1] PubChem Compound Summary for CID 11368082, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine. National Center for Biotechnology Information (2026). View Source
